molecular formula C6H11NO2S B12309540 rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione

rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione

Cat. No.: B12309540
M. Wt: 161.22 g/mol
InChI Key: YZGLVCAZNUJNCC-UHFFFAOYSA-N
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Description

rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the target compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other scalable techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines.

Mechanism of Action

The mechanism of action of rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione include:

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination of heteroatoms imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

3λ6-thia-2-azabicyclo[3.2.1]octane 3,3-dioxide

InChI

InChI=1S/C6H11NO2S/c8-10(9)4-5-1-2-6(3-5)7-10/h5-7H,1-4H2

InChI Key

YZGLVCAZNUJNCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CS(=O)(=O)N2

Origin of Product

United States

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